Cas no 2177366-42-4 (methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate)

Methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate is a specialized sulfonamide derivative with a cyclopentylmethyl backbone and a 2-hydroxyethoxy functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing enzyme inhibitors or receptor modulators. The presence of the sulfamoyl and ester groups enhances its reactivity, facilitating further derivatization, while the hydroxyethoxy moiety improves solubility and bioavailability. Its structural features make it a versatile intermediate for synthesizing biologically active molecules, particularly in targeting sulfonamide-sensitive pathways. The compound's balanced hydrophilicity and lipophilicity contribute to its utility in drug discovery applications.
methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate structure
2177366-42-4 structure
Product Name:methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate
CAS No:2177366-42-4
MF:C16H23NO6S
MW:357.421923875809
CID:6406340
PubChem ID:131703232
Update Time:2025-10-28

methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate
    • methyl 4-[[1-(2-hydroxyethoxy)cyclopentyl]methylsulfamoyl]benzoate
    • AKOS040704768
    • 2177366-42-4
    • F6571-2514
    • methyl 4-({[1-(2-hydroxyethoxy)cyclopentyl]methyl}sulfamoyl)benzoate
    • methyl 4-(N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)sulfamoyl)benzoate
    • Inchi: 1S/C16H23NO6S/c1-22-15(19)13-4-6-14(7-5-13)24(20,21)17-12-16(23-11-10-18)8-2-3-9-16/h4-7,17-18H,2-3,8-12H2,1H3
    • InChI Key: BCJWSJRJBVNWSX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(=O)OC)=CC=1)(NCC1(CCCC1)OCCO)(=O)=O

Computed Properties

  • Exact Mass: 357.12460863g/mol
  • Monoisotopic Mass: 357.12460863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 110Ų

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Additional information on methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate

Methyl 4-({1-(2-Hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate: A Comprehensive Overview

Methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate, with CAS No. 2177366-42-4, is a complex organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclopentyl group substituted with a hydroxyethoxy moiety and a sulfamoyl group attached to a benzoate ester. Its intricate molecular architecture makes it a promising candidate for various applications, particularly in drug development and advanced materials.

The synthesis of methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate involves a series of multi-step reactions, including nucleophilic substitution, esterification, and sulfonation. Recent advancements in catalytic methods have enabled the optimization of its synthesis pathway, significantly improving yield and purity. Researchers have also explored the use of green chemistry principles to minimize environmental impact during its production.

One of the most notable features of this compound is its bioavailability. Studies have shown that methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate exhibits excellent solubility in both aqueous and organic solvents, making it suitable for parenteral and oral drug delivery systems. Its ability to form stable complexes with biomolecules has further enhanced its potential as a drug carrier or a targeting agent in nanomedicine.

In terms of applications, methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate has been extensively studied for its role in anticancer therapy. Preclinical trials have demonstrated its ability to inhibit key enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs). Additionally, its anti-inflammatory properties make it a potential candidate for treating chronic inflammatory diseases like arthritis and cardiovascular disorders.

Recent breakthroughs in computational chemistry have provided deeper insights into the molecular interactions of methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate. Advanced molecular docking studies have revealed that this compound can effectively bind to specific receptor sites, enhancing its therapeutic efficacy. Furthermore, its biocompatibility has been validated through extensive in vitro and in vivo toxicity assessments, paving the way for clinical trials.

The market potential of methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate is immense, driven by the increasing demand for innovative therapeutic agents and advanced biomaterials. Industry experts predict that this compound could play a pivotal role in the development of next-generation drugs and medical devices. Its unique combination of chemical stability, bioavailability, and therapeutic efficacy positions it as a key player in the pharmaceutical and biotechnology sectors.

In conclusion, methyl 4-({1-(2-hydroxyethoxy)cyclopentylmethyl}sulfamoyl)benzoate represents a significant advancement in organic synthesis and drug development. With ongoing research focusing on optimizing its synthesis methods and expanding its applications, this compound holds immense promise for addressing unmet medical needs and advancing modern medicine.

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